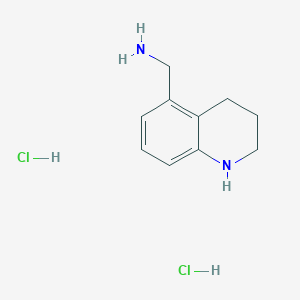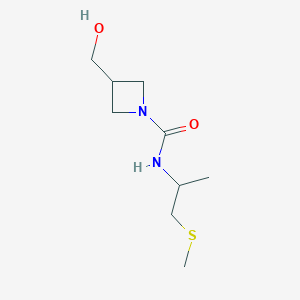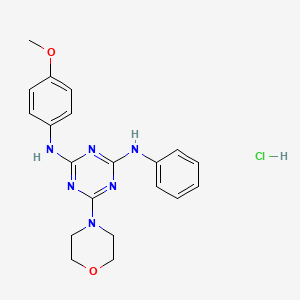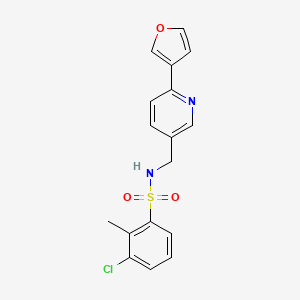![molecular formula C22H26N6O B2428980 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034259-38-4](/img/structure/B2428980.png)
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound with the molecular formula C22H26N6O and a molecular weight of 390.48144 . It is a derivative of 5,6,7,8-tetrahydroquinazolines .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines derivatives, such as the compound , can be achieved using α-aminoamidines. These reagents react with bis-benzylidene cyclohexanones under mild conditions to produce the desired compounds . The reaction is characterized by excellent yields and easy workup, making it a promising method for the preparation of tetrahydroquinazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a 5,6,7,8-tetrahydroquinazoline ring, a piperidine ring, and a benzo[d]imidazole ring . The compound also contains a carboxamide group .
科学的研究の応用
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic carboxamides, which include compounds structurally related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, have been studied for their potential as antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Notably, certain derivatives exhibited potent in vivo activities, comparable to established antipsychotics, while also showing a lower propensity for extrapyramidal side effects, a common concern with antipsychotic medications (Norman et al., 1996).
Orexin Receptor Antagonists in Insomnia Treatment
Compounds structurally similar to the chemical have been explored as orexin 1 and 2 receptor antagonists, particularly in the development of treatments for insomnia. A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) revealed insights into its metabolism and disposition in humans, highlighting its potential in treating insomnia (Renzulli et al., 2011).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound in focus, have been evaluated for their effectiveness as corrosion inhibitors. These studies have demonstrated that certain benzimidazole compounds significantly inhibit corrosion in metals, thus offering potential applications in industrial and engineering contexts (Yadav et al., 2016).
Antitumor Activity
Research has been conducted on imidazotetrazines, which are structurally related to the compound of interest, to explore their potential as antitumor agents. These studies have focused on understanding the mechanism of action of drugs like temozolomide, a well-known antitumor medication, and synthesizing new derivatives to enhance antitumor efficacy (Clark et al., 1995).
Synthesis of Polycyclic Compounds
Research into the synthesis of polycyclic compounds using piperidine, which is part of the structure of the compound , has been conducted to create imidazolidinone derivatives. These derivatives have potential applications in various chemical and pharmaceutical fields (Zhu et al., 2017).
Antagonism of the CB1 Cannabinoid Receptor
Compounds containing piperidine and benzimidazole moieties have been evaluated for their interaction with the CB1 cannabinoid receptor. This research is significant for understanding the molecular basis of cannabinoid receptor antagonism and could have implications for the development of treatments for disorders related to cannabinoid receptor dysfunction (Shim et al., 2002).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved sources. Further studies are needed to fully elucidate its potential side effects.
将来の方向性
The future directions for this compound could involve further exploration of its potential as a therapeutic agent for various diseases. Its high binding affinity toward certain enzymes of Mycobacterial tuberculosis suggests its potential use in the treatment of tuberculosis . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
特性
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-14-25-18-5-3-2-4-17(18)21(26-14)28-10-8-16(9-11-28)27-22(29)15-6-7-19-20(12-15)24-13-23-19/h6-7,12-13,16H,2-5,8-11H2,1H3,(H,23,24)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLPYMQSBLAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)



![[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)

![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)


![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)
![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)
![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)

